2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
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Overview
Description
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that features a pyrrolidine ring, a benzylsulfonyl group, and a methylpyridine moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain bioactive molecules for the treatment of various human diseases . For instance, some pyrrolidine derivatives have been reported to inhibit sphingosine kinases 1 and 2 (SphK1/SphK2), enzymes involved in the production of sphingosine-1-phosphate .
Mode of Action
The pyrrolidine ring in the compound structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that inhibition of sphk1/sphk2 can affect the sphingolipid metabolic pathway, which plays a crucial role in cell growth, survival, and immune response .
Pharmacokinetics
The pyrrolidine scaffold in the compound structure may influence its pharmacokinetic properties .
Result of Action
The inhibition of sphk1/sphk2 can potentially lead to the modulation of sphingosine-1-phosphate levels, affecting cell growth, survival, and immune response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzylsulfonyl group, and finally, the attachment of the methylpyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure and have similar biological activities.
Benzylsulfonyl derivatives: Compounds with benzylsulfonyl groups, such as benzylsulfonyl chloride, exhibit similar reactivity and can be used in similar synthetic applications.
Methylpyridine derivatives: Compounds like 2-methylpyridine and 4-methylpyridine share the methylpyridine moiety and have similar chemical properties.
Uniqueness
What sets 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine apart is the combination of these three functional groups in a single molecule, which imparts unique reactivity and potential applications. The presence of the benzylsulfonyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-6-5-9-17(18-14)22-16-10-11-19(12-16)23(20,21)13-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIDPQXIPNVMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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